NY0116
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Overview
Description
NY0116 is a synthetic organic compound known for its role as a neuromedin U receptor 2 agonist. Neuromedin U receptors are involved in various physiological processes, including the regulation of food intake and energy homeostasis. This compound has shown potential in scientific research, particularly in studies related to metabolic disorders and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NY0116 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance its activity as a neuromedin U receptor 2 agonist. This involves reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
NY0116 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within this compound, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy.
Scientific Research Applications
NY0116 has several scientific research applications, including:
Metabolic Disorders: This compound has been studied for its potential to regulate food intake and reduce visceral fat in animal models.
Calcium Signaling: This compound stimulates calcium signaling in cells expressing neuromedin U receptor 2, making it useful in studies related to calcium-dependent processes.
cAMP Regulation: This compound decreases cyclic adenosine monophosphate levels, which is significant in various signaling pathways.
Mechanism of Action
NY0116 exerts its effects by acting as an agonist for neuromedin U receptor 2. The mechanism involves:
Binding to Neuromedin U Receptor 2: this compound binds to the receptor, activating it.
Decreasing cAMP Levels: Activation of the receptor leads to a decrease in cyclic adenosine monophosphate levels.
Stimulating Calcium Signaling: The compound also stimulates calcium signaling, which is crucial for various cellular processes.
Comparison with Similar Compounds
NY0116 is compared with other neuromedin U receptor agonists, such as NY0128. The key differences include:
Selectivity: This compound has a higher selectivity for neuromedin U receptor 2 compared to other similar compounds.
List of Similar Compounds
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-trityloxyethyl)guanidine |
InChI |
InChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25) |
InChI Key |
FZXFGYLHTRBHNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NY-0116; NY 0116; NY0116 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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